REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[C:9]([CH3:15])C(N=[N+]=[N-])=O)=[CH:4][CH:3]=1.C([N:20]([CH2:25]CCC)CCCC)CCC.C1([O:35]C2C=CC=CC=2)C=CC=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[C:9]([CH3:15])[NH:20][C:25]2=[O:35])=[CH:6][CH:7]=1
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Name
|
3-(4-Chlorophenyl)-2-methyl-acryloyl azide
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Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=C(C(=O)N=[N+]=[N-])C
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
hexanes
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid is collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=C(NC(C2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 37 mmol | |
AMOUNT: MASS | 7.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |